![molecular formula C17H12ClFN2O2 B4398094 N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4398094.png)
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-(1H-indol-3-yl)acetic acid with 2-chloro-6-fluorobenzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as lutidine and a solvent like dichloromethane . The resulting product is then purified and characterized using various analytical techniques.
Chemical Reactions Analysis
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By inhibiting tubulin polymerization, the compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known tubulin inhibitors like colchicine.
Comparison with Similar Compounds
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives such as:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: This compound also exhibits antimicrobial activity and has been studied for its potential as an antibacterial agent.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties, this compound has been evaluated for its ability to scavenge free radicals.
The uniqueness of this compound lies in its dual functionality as both an indole derivative and a tubulin polymerization inhibitor, making it a promising candidate for further research and development in the field of cancer therapeutics .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-3-6-14(19)12(13)9-21-17(23)16(22)11-8-20-15-7-2-1-4-10(11)15/h1-8,20H,9H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUOLFXYWDRQCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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